Tert-butyl 4-(2,2-dibromovinyl)piperidine-1-carboxylate
CAS No.: 203664-61-3
Cat. No.: VC2223236
Molecular Formula: C12H19Br2NO2
Molecular Weight: 369.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 203664-61-3 |
|---|---|
| Molecular Formula | C12H19Br2NO2 |
| Molecular Weight | 369.09 g/mol |
| IUPAC Name | tert-butyl 4-(2,2-dibromoethenyl)piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C12H19Br2NO2/c1-12(2,3)17-11(16)15-6-4-9(5-7-15)8-10(13)14/h8-9H,4-7H2,1-3H3 |
| Standard InChI Key | MBNHUCDXSFFRLG-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)C=C(Br)Br |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)C=C(Br)Br |
Introduction
Chemical Structure and Properties
Tert-butyl 4-(2,2-dibromovinyl)piperidine-1-carboxylate possesses a well-defined chemical structure that determines its reactivity and applications. The compound features a piperidine ring as its core scaffold, with a dibromovinyl group (-C=C(Br)Br) at the 4-position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. This arrangement creates a molecule with several functional elements that contribute to its utility in organic synthesis and research.
The chemical structure can be represented using the SMILES notation: N1(CCC(CC1)C=C(Br)Br)C(=O)OC(C)(C)C, which encodes the precise arrangement of atoms and bonds within the molecule . The compound's structural features include a six-membered piperidine heterocycle, a carbon-carbon double bond with geminal dibromide substitution, and a carbamate functional group with a tert-butyl substituent. These structural components confer specific reactivity patterns that influence the compound's behavior in chemical reactions.
Physical and Chemical Characteristics
The compound exhibits distinct physicochemical properties that are essential to understand for research applications. These properties are summarized in the following table:
| Property | Value |
|---|---|
| Chemical Name | Tert-butyl 4-(2,2-dibromovinyl)piperidine-1-carboxylate |
| Molecular Formula | C12H19Br2NO2 |
| Molecular Weight | 369.09 g/mol |
| Chemical Purity (Commercial) | 95% |
| SMILES Notation | N1(CCC(CC1)C=C(Br)Br)C(=O)OC(C)(C)C |
The molecular formula C12H19Br2NO2 indicates that the compound contains 12 carbon atoms, 19 hydrogen atoms, 2 bromine atoms, 1 nitrogen atom, and 2 oxygen atoms . The molecular weight of 369.09 g/mol places this compound in the medium molecular weight range for organic research chemicals. The presence of two bromine atoms significantly contributes to this molecular weight and influences the compound's reactivity profile.
The dibromovinyl functionality represents a key reactive site within the molecule. Vinyl dibromides are versatile synthetic intermediates that can participate in various transformations, including cross-coupling reactions, reductive processes, and elimination reactions. The Boc protecting group on the piperidine nitrogen provides protection during synthetic manipulations and can be selectively removed under acidic conditions to reveal the secondary amine for further functionalization.
Applications in Chemical Research
Tert-butyl 4-(2,2-dibromovinyl)piperidine-1-carboxylate has potential applications across several domains of chemical research, particularly in synthetic organic chemistry and pharmaceutical development. The compound's structural features make it valuable as a building block for the synthesis of more complex molecules with potential biological activity or material properties.
Synthetic Building Block
The dibromovinyl functionality serves as a versatile synthetic handle for further transformations. Some potential synthetic applications include:
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Transition metal-catalyzed cross-coupling reactions (Suzuki, Stille, Sonogashira) to form carbon-carbon bonds
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Reductive transformations to yield alkenes with defined stereochemistry
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Elimination reactions to generate alkynes
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Cycloaddition reactions to construct complex ring systems
The presence of the Boc protecting group provides orthogonal protection of the piperidine nitrogen, allowing selective manipulations of the dibromovinyl functionality without affecting the amine. This orthogonality is particularly valuable in multi-step synthetic sequences where chemoselectivity is essential.
Pharmaceutical Research Applications
Piperidine-containing compounds are widely represented in pharmaceutical agents, with the piperidine ring serving as a privileged structure in medicinal chemistry. The 4-substituted piperidine motif appears in numerous bioactive compounds and approved drugs, making derivatives such as tert-butyl 4-(2,2-dibromovinyl)piperidine-1-carboxylate potentially valuable intermediates in drug discovery programs.
The dibromovinyl group could serve as a precursor to various functionalized alkenes or alkynes that might confer specific biological properties or binding interactions. Additionally, the compound could function as an intermediate in the synthesis of conformationally constrained analogs of bioactive molecules, where the rigid vinyl dibromide moiety might lead to enhanced receptor selectivity or metabolic stability.
Future Research Directions
Future research involving tert-butyl 4-(2,2-dibromovinyl)piperidine-1-carboxylate may explore several promising avenues. These potential research directions could expand our understanding of the compound's reactivity and applications, potentially leading to new synthetic methodologies or bioactive compounds.
Development of Novel Synthetic Methodologies
Research efforts could focus on developing more efficient and selective methods for incorporating the dibromovinyl functionality into piperidine scaffolds. This might involve exploring new catalytic systems, investigating stereoselective approaches, or developing one-pot procedures that reduce the number of isolation and purification steps required.
Exploration of Reactivity Patterns
Systematic studies of the reactivity of the dibromovinyl group in the specific molecular context of the piperidine carbamate could reveal unique transformation possibilities. Such studies might identify novel reaction conditions that enable selective functionalization of one bromine over the other, or discover unexpected rearrangements that provide access to previously challenging molecular architectures.
Applications in Medicinal Chemistry
The investigation of derivatives synthesized from tert-butyl 4-(2,2-dibromovinyl)piperidine-1-carboxylate could lead to the discovery of new lead compounds for drug development. The piperidine scaffold is present in many drugs across various therapeutic areas, and novel functionalization patterns could yield compounds with unique pharmacological profiles or improved drug-like properties.
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